

BP Fluor 405 DBCO: A Technical Guide to Azide Reactivity and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BP Fluor 405 DBCO**

Cat. No.: **B15601528**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity and practical applications of **BP Fluor 405 DBCO**, a blue-fluorescent dye integral to modern bioconjugation and cellular imaging. Designed for professionals in research and drug development, this document provides a comprehensive overview of the dye's properties, its reaction mechanism with azides, and detailed protocols for its use.

Introduction to BP Fluor 405 DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

BP Fluor 405 DBCO is a water-soluble, blue-fluorescent dye that is widely used in multicolor applications such as flow cytometry and super-resolution microscopy.[\[1\]](#)[\[2\]](#)[\[3\]](#) It is the dibenzocyclooctyne (DBCO) moiety that imparts its valuable reactivity towards azides. This reactivity is harnessed through a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling and imaging biomolecules in living systems. The reaction is driven by the high ring strain of the cyclooctyne group in the DBCO molecule. This strain is released upon the [3+2] cycloaddition with an azide, leading to the rapid and irreversible formation of a stable triazole linkage.

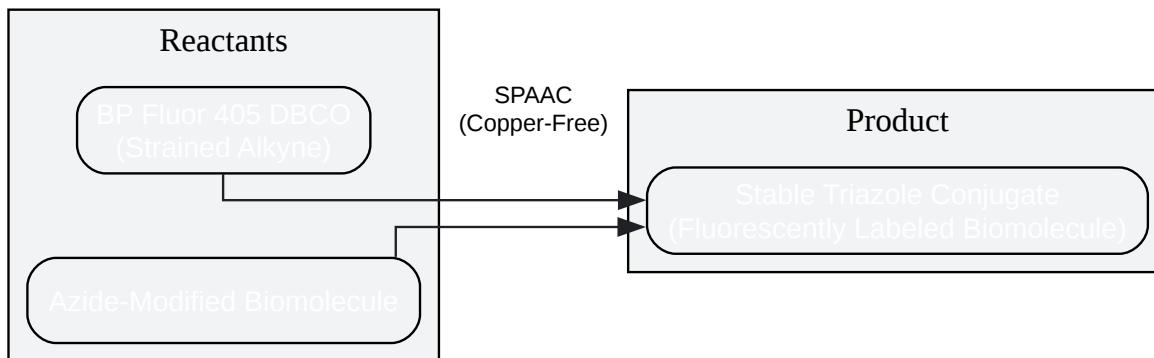
Quantitative Data Summary

The following tables summarize the key quantitative parameters of **BP Fluor 405 DBCO** and its reactivity. It is important to note that while specific data for the branded "BP Fluor 405 DBCO" is not always publicly available, the values presented here are based on data for the core fluorophore (or spectrally similar dyes like Alexa Fluor 405) and the DBCO reactive group.

Table 1: Physicochemical and Spectroscopic Properties of **BP Fluor 405 DBCO**

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~402 nm	[2]
Emission Maximum (λ_{em})	~424 nm	[2]
Extinction Coefficient (ϵ)	~35,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][4]
Recommended Laser Line	405 nm	[4]
Solubility	Water, DMSO, DMF	[2][4]
pH Insensitivity	pH 4-10	[5]

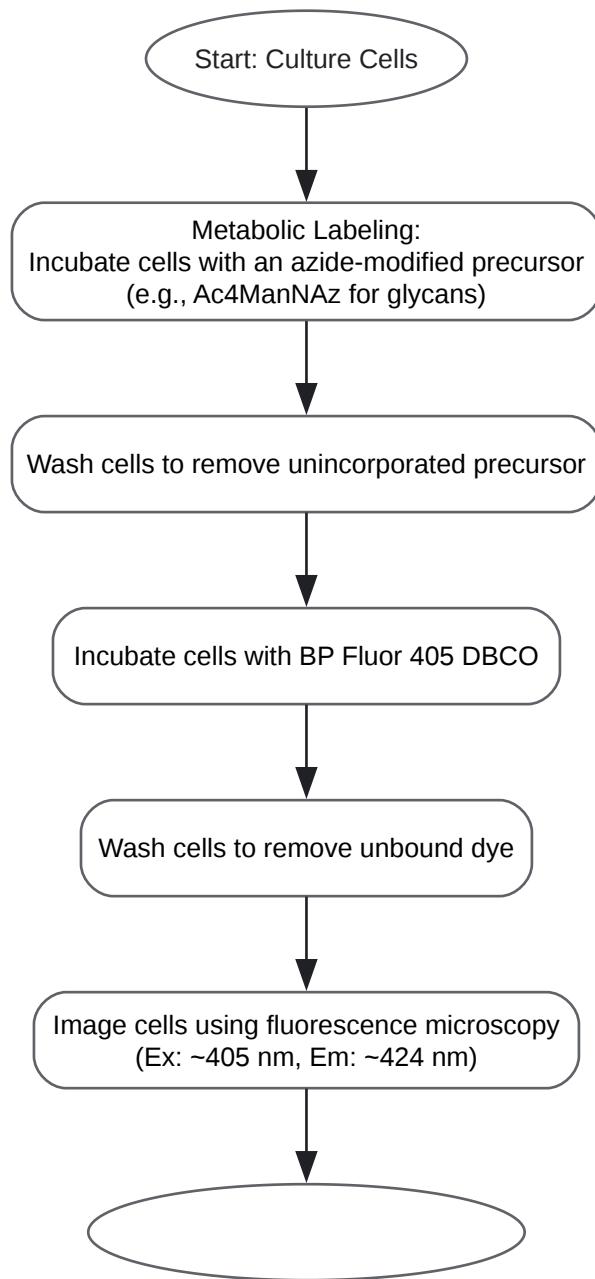
Table 2: Reactivity and Photophysical Properties


Parameter	Value/Characteristic	Reference
Reaction Kinetics		
Second-Order Rate Constant (k_2) with Azide	~ $(2.1 \pm 0.2) \text{ L mol}^{-1} \text{ s}^{-1}$ (for DBCO-PEG4-acid)	
Photophysical Properties		
Quantum Yield (Φ)	Data available upon request for Alexa Fluor 405	[6]
Photostability	High	[5][7]
Brightness	High	[5][7]

Note: The second-order rate constant is a representative value for a structurally similar DBCO derivative and provides a strong estimate of the reactivity of **BP Fluor 405 DBCO**.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for the successful application of **BP Fluor 405 DBCO**. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes.


Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

[Click to download full resolution via product page](#)

Caption: The SPAAC reaction between **BP Fluor 405 DBCO** and an azide-modified biomolecule.

Experimental Workflow for Live Cell Labeling

[Click to download full resolution via product page](#)

Caption: A typical workflow for labeling the surface of live cells using metabolic labeling and **BP Fluor 405 DBCO**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **BP Fluor 405 DBCO**.

Protocol for General Protein Labeling with BP Fluor 405 DBCO

This protocol describes the labeling of a protein that has been previously modified to contain an azide group.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2)
- **BP Fluor 405 DBCO**, dissolved in DMSO to a stock concentration of 10 mM
- Spin desalting columns for purification

Procedure:

- Prepare the Protein Solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.
- Reaction Setup: Add a 5- to 20-fold molar excess of the **BP Fluor 405 DBCO** stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove the unreacted **BP Fluor 405 DBCO** using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~402 nm (for dye concentration).

Protocol for Live Cell Surface Labeling and Imaging

This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling with **BP Fluor 405 DBCO**.

Materials:

- Cell line of interest
- Cell culture medium
- Azido-sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)
- **BP Fluor 405 DBCO**
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filters for DAPI/blue fluorescence

Procedure:

- Cell Culture: Culture cells to a desired confluence in a suitable imaging dish (e.g., glass-bottom dish).
- Metabolic Labeling: Add the azido-sugar precursor to the cell culture medium at a final concentration of 25-50 μ M. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide groups into cell surface glycoconjugates.
- Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.
- Fluorescent Labeling: Prepare a solution of **BP Fluor 405 DBCO** in serum-free medium or PBS at a final concentration of 10-50 μ M. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Final Washing: Wash the cells three times with PBS to remove any unbound **BP Fluor 405 DBCO**.
- Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with imaging on a fluorescence microscope using a ~405 nm excitation source and a corresponding emission filter for blue fluorescence.

Conclusion

BP Fluor 405 DBCO is a powerful tool for the fluorescent labeling of azide-modified biomolecules. Its high reactivity via the copper-free SPAAC mechanism, coupled with its favorable photophysical properties, makes it an excellent choice for a wide range of applications in cell biology, drug development, and proteomics. The protocols and data provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this versatile fluorescent probe in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BP Fluor 405 DBCO | 荧光染料 | MCE [medchemexpress.cn]
- 2. BP Fluor 405 DBCO, 2362006-29-7 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. APDye Fluor 405 | Alexa Fluor 405 Equivalent | AxisPharm [axispharm.com]
- 6. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 7. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- To cite this document: BenchChem. [BP Fluor 405 DBCO: A Technical Guide to Azide Reactivity and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601528#bp-fluor-405-dbcо-azide-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com